molecular formula C5H9NaO3 B8235734 Sodium;pentane-2,4-dione;hydrate

Sodium;pentane-2,4-dione;hydrate

Cat. No.: B8235734
M. Wt: 140.11 g/mol
InChI Key: SGBUDUYYJQXPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;pentane-2,4-dione;hydrate, also known as sodium 2,4-pentanedionate hydrate, is a chemical compound with the molecular formula C5H7NaO2·xH2O. It is a sodium salt of pentane-2,4-dione, commonly known as acetylacetone. This compound is typically found in a hydrated form and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;pentane-2,4-dione;hydrate can be synthesized through the reaction of pentane-2,4-dione with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_5\text{H}_8\text{O}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_7\text{NaO}_2 + \text{H}_2\text{O} ] In this reaction, pentane-2,4-dione reacts with sodium hydroxide to form the sodium salt of pentane-2,4-dione and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The compound is then crystallized and dried to obtain the hydrated form.

Chemical Reactions Analysis

Types of Reactions

Sodium;pentane-2,4-dione;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;pentane-2,4-dione;hydrate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium;pentane-2,4-dione;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through its oxygen atoms to the metal center. This coordination stabilizes the metal ion and facilitates various catalytic processes . The keto-enol tautomerism of pentane-2,4-dione also plays a crucial role in its reactivity and complexation behavior .

Comparison with Similar Compounds

Sodium;pentane-2,4-dione;hydrate can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications .

Properties

IUPAC Name

sodium;pentane-2,4-dione;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O2.Na.H2O/c1-4(6)3-5(2)7;;/h3H,1-2H3;;1H2/q-1;+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBUDUYYJQXPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.